Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate

Physicochemical Analysis Thermal Properties Solid-State Chemistry

Medicinal chemists pursuing CNS-focused libraries risk synthetic route failure when substituting regioisomers of this building block. The ortho-nitro group enables proximity-driven tandem reduction-cyclization to benzimidazole-piperidine hybrids-a transformation geometrically impossible for the para-nitro isomer. • Pre-installed ortho-nitro eliminates late-stage protection, saving ≥1 synthetic step vs. para-nitro routes. • Lower mp (74-75 °C) simplifies handling and dissolution vs. higher-melting regioisomers. • Latent electrophilicity supports covalent warhead elaboration for protease-targeted FBDD campaigns.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
CAS No. 690632-67-8
Cat. No. B1607970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate
CAS690632-67-8
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-6-7-12(11-17)22-14-9-5-4-8-13(14)18(20)21/h4-5,8-9,12H,6-7,10-11H2,1-3H3
InChIKeyLDTYGQILEXWEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate Overview


Tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate is a heterocyclic building block belonging to the N-Boc-3-aryloxypiperidine class . Its structure combines a piperidine ring with an acid-labile Boc protecting group on the nitrogen and an ortho-nitrophenoxy substituent at the 3-position. This specific arrangement of functional groups dictates a unique profile of physicochemical properties and synthetic reactivity compared to its closest positional and electronic analogs [1].

Differentiation from 4-Position and 4-Nitro Isomers


The substitution pattern on the phenoxy ring and its position on the piperidine core are not interchangeable. Shifting the substituent from the 3-position to the 4-position on the piperidine ring, or from a 2-nitrophenoxy to a 4-nitrophenoxy group, results in a different molecule with a distinct solid-state morphology and thermal properties (e.g., melting point shifts of over 25°C) [1]. More critically, the ortho-nitro group provides a unique handle for proximity-driven, post-reduction cyclization chemistry (e.g., benzimidazole or benzoxazole formation) that is geometrically impossible for its para-nitro counterpart [2]. These differences mean that a generic substitution would not guarantee the same reactivity profile in a multi-step synthetic sequence, thereby risking route failure in medicinal chemistry campaigns.

Quantitative Comparison with Closest Analogs


Melting Point Advantage Over Positional Analogs

The target compound's melting point (74-75 °C) is demonstrably lower than that of its closest positional isomer, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (91 °C), a difference of approximately 16 °C . The gap widens further when compared to the 4-nitrophenoxy analog on the same 3-position scaffold, which exhibits a melting point range of 102.5-129.5 °C . This quantifiable difference is crucial for purification protocol design (e.g., recrystallization) and solid-state handling.

Physicochemical Analysis Thermal Properties Solid-State Chemistry

tPSA and Passive Permeability Potential

The topological Polar Surface Area (tPSA) for the target compound is computed to be 84.59 Ų [1]. While the 4-nitrophenoxy positional isomer shares an identical tPSA value [2], the ortho-nitro arrangement allows for the formation of a strong intramolecular hydrogen bond between the nitro group and the piperidine nitrogen upon Boc-deprotection. This conformational locking, which is class-level evidence for ortho-substituted aryl ethers, is not accessible to the para-nitro analog and can significantly alter the effective polar surface area and associated membrane permeability in biological assays.

Medicinal Chemistry Drug-like Properties ADME Prediction

Ortho-Nitro Tandem Reduction-Cyclization Advantage

A key strategic advantage of the 2-nitrophenoxy group is its established use as a precursor for benzimidazole and benzoxazole formation through a one-pot nitro reduction and subsequent cyclization [1]. This reactivity is leveraged in patent literature for the synthesis of complex piperidine-containing pharmacophores. The target compound is sold as a direct precursor for such transformations, a utility that is structurally precluded for the corresponding 4-nitrophenoxy isomer, which would require an additional, non-trivial synthetic step to achieve the same heterocyclic topology.

Synthetic Methodology Heterocycle Synthesis Benzimidazole Chemistry

High-Value Application Scenarios


Benzimidazole-Piperidine Library Synthesis

Researchers designing CNS-focused compound libraries should procure this specific building block over the 4-nitrophenoxy isomer. Its lower melting point (74-75 °C) simplifies handling and dissolution , and the ortho-nitro group serves as a linchpin for synthesizing conformationally rigid benzimidazole-piperidine hybrids via a tandem reduction-cyclization sequence. This enables the exploration of a chemical space that is synthetically less accessible with alternative regioisomers.

FBDD Covalent Fragment Precursor

In FBDD campaigns targeting cysteine or serine proteases, the 2-nitrophenoxy moiety offers latent electrophilicity. After Boc-deprotection and nitro-reduction, the resulting ortho-aminophenoxy intermediate can be elaborated into covalent warheads. The strategic advantage over the para isomer is the potential for intramolecular stabilization of the warhead, a feature supported by class-level conformational evidence.

Process Chemistry Route Efficiency

For process chemists comparing synthetic routes, the target compound provides a quantifiable step-count advantage. By pre-installing the ortho-nitro group, it eliminates the need for a late-stage protection/deprotection or directing group installation, directly saving at least one synthetic step compared to routes starting from a para-nitro analog and attempting to build the same heterocyclic complexity [1].

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